molecular formula C13H13NO4S B3426528 N-Phthaloyl-DL-methionine CAS No. 52881-96-6

N-Phthaloyl-DL-methionine

Cat. No.: B3426528
CAS No.: 52881-96-6
M. Wt: 279.31 g/mol
InChI Key: VMTKJVHNTIEOCU-UHFFFAOYSA-N
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Description

N-Phthaloyl-DL-methionine is a derivative of methionine, an essential amino acid It is characterized by the presence of a phthaloyl group attached to the nitrogen atom of the methionine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Phthaloyl-DL-methionine can be synthesized through the reaction of DL-methionine with phthalic anhydride. The reaction typically involves heating DL-methionine with phthalic anhydride in the presence of a suitable solvent, such as acetic acid or pyridine. The reaction mixture is then refluxed for several hours to ensure complete reaction. After cooling, the product is precipitated out, filtered, and purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where DL-methionine and phthalic anhydride are mixed and heated under controlled conditions. The reaction is monitored to ensure optimal yield and purity. The final product is then subjected to purification processes, such as crystallization or chromatography, to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-Phthaloyl-DL-methionine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Phthaloyl-DL-methionine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Phthaloyl-DL-methionine involves its interaction with various molecular targets and pathways. In biological systems, it can influence the secretion of anabolic hormones and supply fuel during exercise. It also plays a role in mental performance during stress-related tasks and prevents exercise-induced muscle damage. The phthaloyl group may also contribute to its anti-inflammatory and immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Phthaloyl-DL-methionine is unique due to its specific structure, which combines the properties of methionine and the phthaloyl group. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further distinguish it from other similar compounds .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-19-7-6-10(13(17)18)14-11(15)8-4-2-3-5-9(8)12(14)16/h2-5,10H,6-7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTKJVHNTIEOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280197
Record name TCMDC-125514
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5464-44-8, 52881-96-6
Record name NSC15852
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15852
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name TCMDC-125514
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-PHTHALOYL-DL-METHIONINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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